molecular formula C13H15NO5 B3829552 5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B3829552
M. Wt: 265.26 g/mol
InChI Key: GXKUROSCGNOAIR-UHFFFAOYSA-N
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Description

5-{[2-(Methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is a glutaric acid derivative featuring a substituted phenylamino moiety at the 5-oxo position. The compound’s structure includes a methoxycarbonyl group (-COOCH₃) at the ortho position of the phenyl ring, which confers distinct electronic and steric properties. The molecular formula is inferred as C₁₃H₁₅NO₅ (molecular weight: 265.26 g/mol), based on the para-substituted analog in .

Properties

IUPAC Name

5-(2-methoxycarbonylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-19-13(18)9-5-2-3-6-10(9)14-11(15)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKUROSCGNOAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid typically involves the reaction of 2-(methoxycarbonyl)aniline with a suitable acylating agent. One common method is the acylation of 2-(methoxycarbonyl)aniline with glutaric anhydride under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction is usually catalyzed by a Lewis acid like aluminum chloride or boron trifluoride etherate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound* 2-(Methoxycarbonyl)phenyl C₁₃H₁₅NO₅ 265.26 Ortho-substituted methoxycarbonyl; potential steric hindrance.
5-{[4-(Methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid 4-(Methoxycarbonyl)phenyl C₁₃H₁₅NO₅ 265.26 Para-substituted methoxycarbonyl; improved electronic conjugation.
5-(Methyl(phenyl)amino)-5-oxopentanoic acid Methylphenyl C₁₂H₁₅NO₃ 221.26 N-methylphenyl group; reduced polarity and molecular weight.
5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid 4-(Azepanylcarbonyl)phenyl C₁₅H₂₀N₂O₄ 304.33 Bulky azepane ring; increased lipophilicity and potential CNS permeability.
(R)-4-Benzamido-5-oxopentanoic acid derivatives Benzamido (variable) Varies ~350–400 Chiral center (R-configuration); high affinity for CCK-B/gastrin receptors.
5-{[4-(4-tert-Butylphenoxy)phenyl]amino}-5-oxopentanoic acid 4-tert-Butylphenoxy C₂₁H₂₅NO₄ 355.43 Hydrophobic tert-butylphenoxy group; enhanced metabolic stability.

Electronic and Steric Effects

  • The para-substituted version () allows for better electronic conjugation, which may enhance interactions with target proteins .
  • Azepanylcarbonyl vs. Methoxycarbonyl : The azepanylcarbonyl group () increases lipophilicity, making it more suitable for crossing biological membranes, whereas the methoxycarbonyl group enhances polarity and aqueous solubility .

Receptor Affinity and Pharmacological Activity

  • CCK/Gastrin Receptor Antagonists: Derivatives like (R)-4-benzamido-5-oxopentanoic acid (e.g., lorglumide) exhibit selective antagonism for CCK-A and CCK-B receptors. Modifications to the substituents (e.g., dichlorobenzamido in CR 2194) improve selectivity and oral bioavailability .

Metabolic Stability and Toxicity

  • tert-Butylphenoxy Derivatives: The tert-butyl group in enhances metabolic stability by resisting oxidative degradation, a trait valuable in drug design .
  • Toxicity Profiles: Limited toxicological data are available for most analogs, though methoxycarbonyl and benzamido derivatives generally show low acute toxicity in preclinical models .

Biological Activity

5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid, with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its roles in various biochemical pathways and its applications in pharmaceutical research.

The synthesis of this compound typically involves the reaction of 2-(methoxycarbonyl)aniline with an acylating agent such as glutaric anhydride. The reaction conditions usually require reflux in solvents like toluene or dichloromethane, often facilitated by Lewis acids to enhance yield and purity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or activator of enzymes involved in critical metabolic processes, including:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes linked to nucleic acid and protein synthesis, potentially leading to reduced cell proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further investigation in treating infections .

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways . Further studies are needed to elucidate its specific effects on various cancer cell lines.
  • Antimicrobial Studies : A study demonstrated that derivatives of this compound displayed notable antimicrobial activity against a range of bacterial strains, suggesting potential therapeutic applications in infectious diseases .
  • Pharmacological Applications : The compound is being explored for its potential therapeutic roles in various diseases, particularly those involving metabolic dysregulation .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-(Methoxycarbonyl)anilineStructurePrecursor for synthesis
N-Phenylglutamic AcidStructureDifferent functional groups, varied activity
Glutaric AnhydrideStructureAcylating agent used in synthesis

This table highlights the uniqueness of this compound due to its specific combination of functional groups which allow for diverse biological interactions.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to fully understand its mechanisms of action and potential therapeutic applications. Future research should focus on clinical trials to validate its efficacy and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid
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